1-(4-Fluorophenyl)pentane-1,3-dione
Description
1-(4-Fluorophenyl)pentane-1,3-dione is a β-diketone derivative characterized by a fluorinated aromatic ring at the 1-position of a pentane-1,3-dione backbone. While the non-methylated version of this compound (C₁₁H₁₁FO₂) is less documented in the provided evidence, its 4-methyl-substituted analog, 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2, C₁₂H₁₃FO₂), is extensively studied . The methylated variant is a key intermediate in synthesizing pharmaceuticals like Rosuvastatin, a cholesterol-lowering drug . Its properties include:
- Molecular weight: 208.23 g/mol
- Boiling point: 100–110°C (at 1 Torr)
- Density: ~1.103 g/cm³
- pKa: ~9.06
- Solubility: Miscible in organic solvents (e.g., ethanol, DMF) but insoluble in water .
The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity in enolate formation and nucleophilic additions .
Properties
CAS No. |
38440-21-0 |
|---|---|
Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H11FO2/c1-2-10(13)7-11(14)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
LVQRAXMSLDVBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
1-(4-Bromophenyl)pentane-1,3-dione
- Structure : Bromine replaces fluorine at the para position.
- Molecular formula : C₁₁H₉BrO₂; MW : 253.09 g/mol.
- Reactivity : The stronger electron-withdrawing nature of bromine enhances electrophilicity, accelerating nucleophilic additions compared to fluorine .
- Applications: Used in enolate-mediated syntheses due to its robust electron-deficient aromatic system .
1-(4-Chlorophenyl)pentane-1,3-dione
- Structure : Chlorine substituent at the para position.
- Molecular formula : C₁₁H₉ClO₂; MW : 208.64 g/mol.
- Synthesis : Prepared via sodium hydride-mediated condensation in DMF, analogous to methods for fluorophenyl derivatives .
- Applications : Intermediate in antimycobacterial agents (e.g., compound 25 in ) .
Key Differences
Alkyl-Substituted Derivatives
1-(4-Methylphenyl)pentane-1,3-dione
- Structure : Methyl group at the para position.
- Molecular formula : C₁₂H₁₄O₂; MW : 190.24 g/mol.
- Properties: The electron-donating methyl group reduces electrophilicity, making it less reactive in enolate formation compared to halogenated analogs .
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
- Structure : Combines a para-fluorophenyl group and a 4-methyl substituent.
- Thermochemical Stability : Exhibits superior resistance to degradation under extreme conditions, making it suitable for aerospace and automotive applications .
- Pharmaceutical Utility: Preferred over non-methylated analogs due to steric effects that enhance stereochemical control in drug synthesis (e.g., Rosuvastatin) .
Functionalized Derivatives
4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione
- Structure : Incorporates a methoxyphenyl group and five fluorine atoms.
- Properties : The methoxy group donates electrons, while fluorines enhance electrophilicity. This duality enables unique reactivity in fluorinated solvent systems .
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